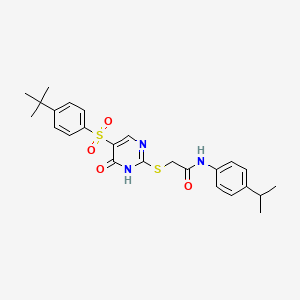

![molecular formula C22H21N3OS2 B11426904 3-(3-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426904.png)

3-(3-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound, also known as 2-(4-methylsulfonylphenyl)ethylamine , falls within the category of organic compounds.

- Its chemical formula is C₉H₁₃NO₂S , and it has a molecular weight of 199.27 g/mol .

- Physically, it appears as a colorless to pale yellow liquid .

- Notably, it contains both a sulfonamide functional group and an aromatic amine functional group.

- It is volatile, soluble in water, and readily dissolves in most organic solvents.

Preparation Methods

- The synthesis of 2-(4-methylsulfonylphenyl)ethylamine typically involves the reaction of benzylamine with thionyl chloride (SOCl₂).

- Here are the specific steps:

- At low temperatures, slowly add benzylamine to thionyl chloride.

- Gradually raise the reaction temperature to room temperature while stirring.

- After a period of reaction at room temperature, wash the reaction mixture with cold water to remove excess thionyl chloride.

- Purify the product by alcohol washing to remove impurities.

- Finally, obtain the target compound through vacuum distillation.

Chemical Reactions Analysis

Reactions: 2-(4-methylsulfonylphenyl)ethylamine can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a photoinitiator in light-curing reactions for photosensitive resins.

Biology and Medicine: Investigated for potential biological activities, but further research is needed.

Industry: Its applications extend to various fields due to its unique structure.

Mechanism of Action

- The exact mechanism by which 2-(4-methylsulfonylphenyl)ethylamine exerts its effects remains an area of study.

- It likely interacts with specific molecular targets or pathways, but these details require further exploration.

Comparison with Similar Compounds

Uniqueness: Highlighting its distinctiveness compared to similar compounds would require a comprehensive analysis of related structures.

Similar Compounds: While I don’t have a specific list, related compounds may include other sulfonamides or aromatic amines.

Properties

Molecular Formula |

C22H21N3OS2 |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

3-(3-methylphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |

InChI |

InChI=1S/C22H21N3OS2/c1-15-4-3-5-17(10-15)24-13-25-21(26)11-19(20(12-23)22(25)28-14-24)16-6-8-18(27-2)9-7-16/h3-10,19H,11,13-14H2,1-2H3 |

InChI Key |

KIJOECKRFMYNSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

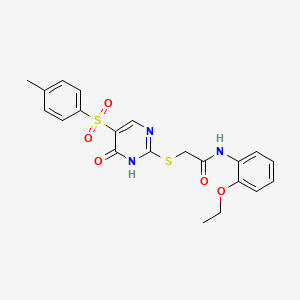

![3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11426824.png)

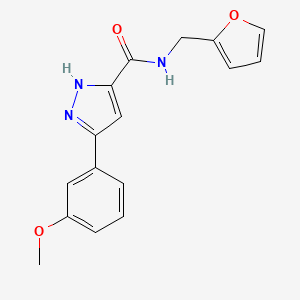

![(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426832.png)

![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11426837.png)

![6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426840.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide](/img/structure/B11426846.png)

![dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426861.png)

![1-(3-chloro-4-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11426866.png)

![Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11426880.png)

![methyl (2Z)-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11426908.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11426917.png)

![6-chloro-4-hydroxy-10-(naphthalen-2-yl)pyrimido[4,5-b]quinolin-2(10H)-one](/img/structure/B11426920.png)